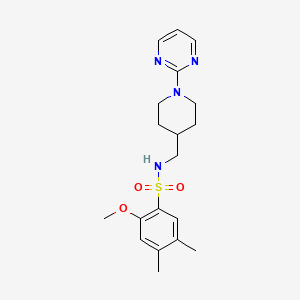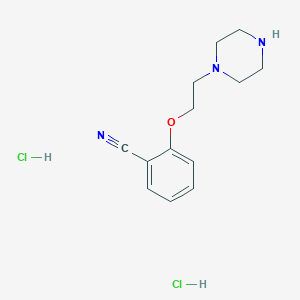
N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S and its molecular weight is 339.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors : Indazole- and indole-carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, easily accessible through standard synthetic procedures, show high potency and selectivity, providing insights into potential applications in neurodegenerative and psychiatric disorders (Tzvetkov et al., 2014).
Synthesis of Bisindole Compounds : N-acyl oxazolidinones of N-benzyl 2-indolecarboxylic acids, when treated with samarium diiodide, lead to the formation of indole dimer products. These compounds, including unsymmetrical and symmetrical dimers, demonstrate a novel pathway for creating bisindole compounds, which could have implications in organic synthesis and medicinal chemistry (Lindsay et al., 2007).
Potential Antipsychotic Agents : Heterocyclic analogues of 1192U90, including various heterocyclic carboxamides (such as indole- and thiophenecarboxamides), have been explored as potential antipsychotic agents. They show promising in vitro and in vivo activities, indicating potential applications in treating psychiatric disorders (Norman et al., 1996).
Activated Carboxylates in Organic Synthesis : Oxazoles are useful as masked forms of activated carboxylic acids in organic synthesis. They form triamides on reaction with singlet oxygen, which can be utilized for synthesizing various compounds, including macrolides like recifeiolide and curvularin (Wasserman et al., 1981).
Diastereoenriched Oxazolo[5,4-b]indoles Synthesis : An eco-friendly approach for synthesizing diverse and functionalized oxazolo[5,4-b]indoles has been developed. This method involves microwave-assisted transformations in ethanol, enabling catalyst-free multicomponent bicyclizations to build functional N,O-heterocycles (Wang et al., 2017).
Mecanismo De Acción
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds are helpful in developing new useful derivatives .
Mode of action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical pathways
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities affect a variety of biochemical pathways.
Result of action
The molecular and cellular effects of indole derivatives depend on their specific biological activities. For example, some indole derivatives have been reported as antiviral agents .
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(14-6-3-9-24-14)19-17-18-12(10-23-17)16(22)20-8-7-11-4-1-2-5-13(11)20/h1-6,9-10H,7-8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBANYCIIUMUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
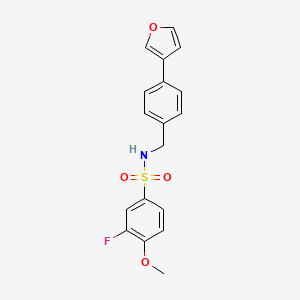


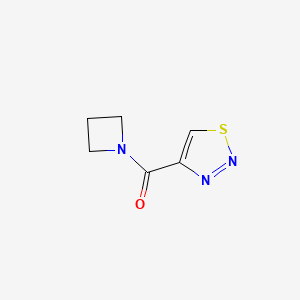
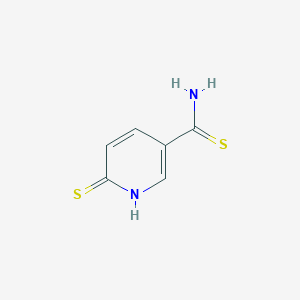
![1,3-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2605860.png)
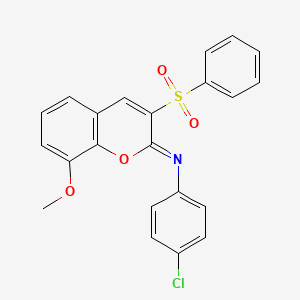
![3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2605867.png)

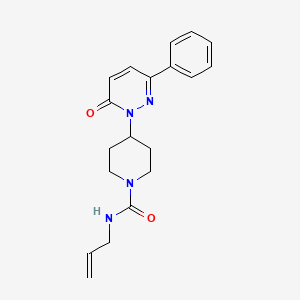

![2-{[(2-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)
